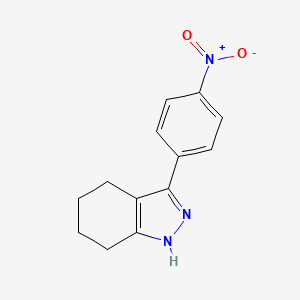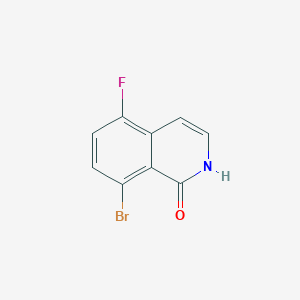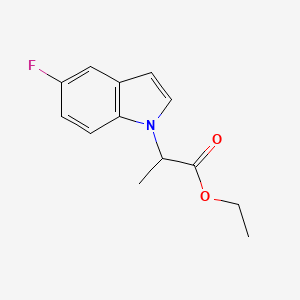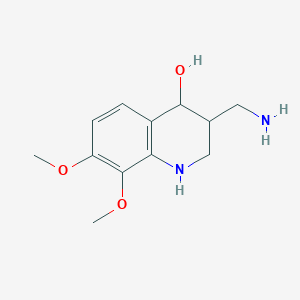![molecular formula C14H9NO3 B11871224 6-Methoxybenzo[g]isoquinoline-5,10-dione CAS No. 90381-62-7](/img/structure/B11871224.png)
6-Methoxybenzo[g]isoquinoline-5,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxybenzo[g]isoquinoline-5,10-dione is an organic compound with the molecular formula C14H9NO3. It is a derivative of isoquinoline and features a methoxy group at the 6th position and a quinone structure at the 5th and 10th positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxybenzo[g]isoquinoline-5,10-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 6-methoxy-1-tetralone with phthalic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction proceeds through a Friedel-Crafts acylation followed by cyclization to form the desired product .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the laboratory methods to ensure higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
6-Methoxybenzo[g]isoquinoline-5,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted isoquinoline derivatives, hydroquinones, and other quinone compounds .
Wissenschaftliche Forschungsanwendungen
6-Methoxybenzo[g]isoquinoline-5,10-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 6-Methoxybenzo[g]isoquinoline-5,10-dione involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits certain enzymes involved in cellular metabolism, contributing to its cytotoxic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzo[g]quinoline-5,10-dione
- Benzo[g]quinoline-5,6-dione
- Anthraquinone
Uniqueness
6-Methoxybenzo[g]isoquinoline-5,10-dione is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological properties .
Eigenschaften
CAS-Nummer |
90381-62-7 |
|---|---|
Molekularformel |
C14H9NO3 |
Molekulargewicht |
239.23 g/mol |
IUPAC-Name |
6-methoxybenzo[g]isoquinoline-5,10-dione |
InChI |
InChI=1S/C14H9NO3/c1-18-11-4-2-3-9-12(11)14(17)8-5-6-15-7-10(8)13(9)16/h2-7H,1H3 |
InChI-Schlüssel |
FGDBFSBWSLEHLQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=C1C(=O)C3=C(C2=O)C=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-2-[(propan-2-yl)oxy]quinolin-6-amine](/img/structure/B11871142.png)
![3-(1-Cyclopropyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)propanoic acid](/img/structure/B11871143.png)

![6-(Bromomethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B11871152.png)
![4-Chloro-1-(1,3-thiazol-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11871159.png)
![1-(3-Methoxyphenyl)-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11871164.png)






![(3R)-1-[(6-aminoquinolin-2-yl)methyl]pyrrolidin-3-ol](/img/structure/B11871194.png)
![1-Bromoimidazo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B11871196.png)
